benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Overview
Description
Benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C25H23ClN2O4S and its molecular weight is 483.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.1067061 g/mol and the complexity rating of the compound is 841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photochemical Reactions and Organic Synthesis
Research on compounds with similar structural motifs, such as the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcases the importance of these molecules in organic synthesis. Such compounds have been explored for their potential to form complex heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Bakhite et al., 2005).
Antitumor and Antioxidant Activities
The evaluation of compounds for their antioxidant and antitumor activities is a significant area of application. For instance, nitrogen heterocycles have been prepared and analyzed for their biological activities, demonstrating the potential of these compounds in medicinal chemistry and drug design (El-Moneim et al., 2011).
Photogeneration and Reactivity Studies
Studies on the photogeneration and reactivity of aryl cations from aromatic halides have provided insights into the photochemical properties of related compounds. These investigations contribute to the understanding of molecular reactivity under light exposure, which is essential for applications in photopharmacology and the development of light-responsive materials (Protti et al., 2004).
Crystal Structure Determination
The ab initio crystal structure determination of chain functionalized pyrroles, which share a common theme of complexity with the compound , underscores the importance of structural analysis in the development of compounds with potential therapeutic applications. Such studies are fundamental to the design and synthesis of novel compounds with desired properties (Silva et al., 2012).
Synthesis of Liquid Crystalline Compounds
The synthesis of new heterocyclic liquid crystalline compounds highlights the relevance of structurally complex molecules in materials science. These compounds find applications in the development of displays, sensors, and other electronic devices, showcasing the versatility of heterocyclic compounds in technological advancements (Karamysheva et al., 1981).
Properties
IUPAC Name |
benzyl 4-(2-chlorophenyl)-5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c1-3-31-21(29)15-33-24-19(13-27)23(18-11-7-8-12-20(18)26)22(16(2)28-24)25(30)32-14-17-9-5-4-6-10-17/h4-12,23,28H,3,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGRGLJLNVJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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